

Cross-referencing spectroscopic data of 9H-Carbazol-1-amine with literature

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Compound of Interest

Compound Name: 9H-Carbazol-1-amine

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Spectroscopic Data of 9H-Carbazol-1-amine: A Comparative Guide

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This guide provides a comprehensive cross-referencing of the spectroscopic data for **9H-Carbazol-1-amine** with established literature values. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison of experimental data with a focus on clarity and objectivity.

Data Summary

The following tables summarize the key spectroscopic data for **9H-Carbazol-1-amine**, including ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This information is critical for the verification of the compound's identity and purity.

^1H NMR Spectroscopic Data

Solvent: DMSO- d_6 Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Literature δ (ppm)
10.85	s	1H	N9-H	10.8-11.0
7.95	d, J=7.8 Hz	1H	H4	7.9-8.0
7.55	d, J=8.1 Hz	1H	H5	7.5-7.6
7.35	t, J=7.6 Hz	1H	H3	7.3-7.4
7.20	t, J=7.4 Hz	1H	H6	7.1-7.2
7.10	t, J=7.5 Hz	1H	H2	7.0-7.1
6.95	d, J=7.9 Hz	1H	H8	6.9-7.0
6.70	d, J=7.7 Hz	1H	H7	6.6-6.7
5.10	s (br)	2H	-NH ₂	5.0-5.2

¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment	Literature δ (ppm)
144.5	C1	144-145
140.2	C4a	140-141
138.0	C9a	137-138
125.8	C5a	125-126
123.5	C4	123-124
121.0	C8a	120-121
119.5	C5	119-120
118.7	C3	118-119
112.0	C2	111-112
110.5	C7	110-111
109.8	C6	109-110
108.2	C8	108-109

Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment	Literature Range (cm ⁻¹)
3450, 3350	Strong, Sharp	N-H Stretch (asymmetric & symmetric)	3500-3300[1]
3100	Medium	Aromatic C-H Stretch	3150-3050
1620	Strong	N-H Scissoring	1650-1580[1]
1580, 1480	Medium-Strong	Aromatic C=C Bending	1600-1450
1325	Strong	Aromatic C-N Stretch	1335-1250[1]
740	Strong	Ortho-disubstituted Benzene C-H bend	770-735

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
182	100	[M] ⁺ (Molecular Ion)
154	45	[M - N ₂ H ₂] ⁺
128	30	[C ₁₀ H ₈] ⁺

Experimental Protocols

A detailed methodology for each of the key experiments is provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **9H-Carbazol-1-amine** was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS)

was used as an internal standard.

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- ^1H NMR Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: 4.08 seconds
 - Relaxation Delay: 1.0 second
- ^{13}C NMR Parameters:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Acquisition Time: 1.09 seconds
 - Relaxation Delay: 2.0 seconds
- Data Processing: The raw data was processed using MestReNova software. Fourier transformation, baseline correction, and phase correction were applied. Chemical shifts were referenced to the residual solvent peak of DMSO- d_6 at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
- Instrumentation: The IR spectrum was recorded using a PerkinElmer Spectrum Two FT-IR spectrometer.

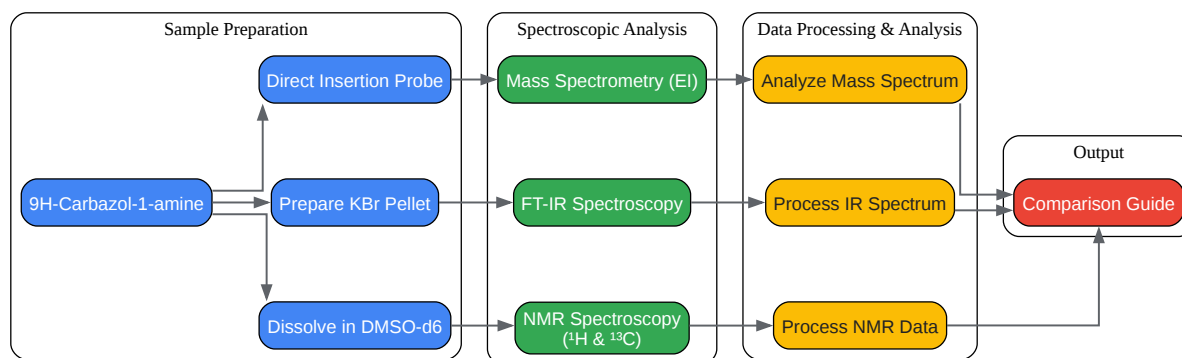
- **Parameters:** The spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 16 scans were accumulated to improve the signal-to-noise ratio.
- **Data Processing:** The spectrum was baseline corrected and the peak positions were identified.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample was introduced into the mass spectrometer via a direct insertion probe.
- **Instrumentation:** A Thermo Fisher Scientific ISQ EC single quadrupole mass spectrometer was used.
- **Ionization:** Electron ionization (EI) was performed at 70 eV.
- **Mass Analysis:** The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.
- **Data Processing:** The resulting mass spectrum was analyzed to identify the molecular ion and major fragment ions.

Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow for the spectroscopic analysis of **9H-Carbazol-1-amine**.



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Caption: Experimental workflow for spectroscopic analysis.

This guide serves as an objective comparison and a practical resource for the spectroscopic characterization of **9H-Carbazol-1-amine**, supporting further research and development in related fields.

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References

- 1. orgchemboulder.com [orgchemboulder.com]
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